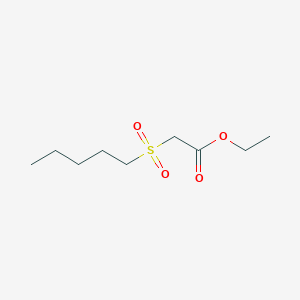
C28H21ClF3N3O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C28H21ClF3N3O3 is a complex organic molecule. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, and nitrogen-containing moieties. It is often used in various scientific research fields due to its diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C28H21ClF3N3O3 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This involves the creation of the main carbon skeleton through reactions such as Friedel-Crafts acylation or alkylation.
Introduction of functional groups: Functional groups like chloro, fluoro, and nitrogen are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination might involve the use of elemental fluorine or other fluorinating agents.
Final assembly: The final steps often involve coupling reactions, such as Suzuki or Heck coupling, to assemble the complete molecule.
Industrial Production Methods
In an industrial setting, the production of This compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C28H21ClF3N3O3: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, typically using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas.
Substitution reagents: Thionyl chloride for chlorination, elemental fluorine for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
C28H21ClF3N3O3: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism by which C28H21ClF3N3O3 exerts its effects depends on its interaction with molecular targets. This might involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting processes like cell division, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
C28H21ClF3N3O3: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
C28H21ClF3N3O2: Differing by one oxygen atom, which can significantly alter its chemical properties and biological activity.
C28H21ClF3N3O4: With an additional oxygen atom, potentially affecting its reactivity and interactions.
C28H21ClF2N3O3: With one less fluorine atom, which can influence its electronic properties and behavior in chemical reactions.
These comparisons highlight the uniqueness of This compound in terms of its specific functional groups and overall structure, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C28H21ClF3N3O3 |
|---|---|
Poids moléculaire |
539.9 g/mol |
Nom IUPAC |
(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-5-[3-(trifluoromethyl)phenyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C28H21ClF3N3O3/c1-14-19(29)11-10-18-23(14)33-26(38)27(18)22-21(20(34-27)12-15-6-3-2-4-7-15)24(36)35(25(22)37)17-9-5-8-16(13-17)28(30,31)32/h2-11,13,20-22,34H,12H2,1H3,(H,33,38)/t20-,21+,22-,27-/m0/s1 |
Clé InChI |
UOYUMMHOGGOOGO-RJESQKRESA-N |
SMILES isomérique |
CC1=C(C=CC2=C1NC(=O)[C@@]23[C@H]4[C@@H]([C@@H](N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F)Cl |
SMILES canonique |
CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC(=C6)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



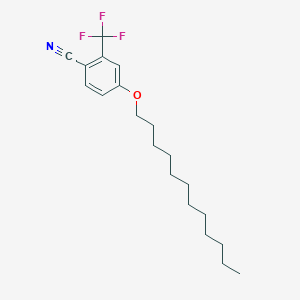
![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
![2-(Methanesulfinyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12620990.png)
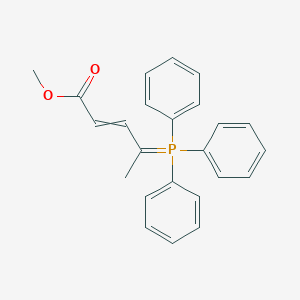
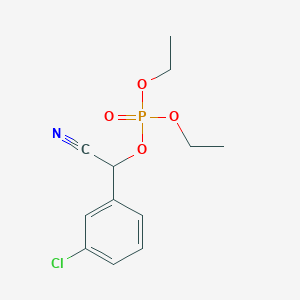
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)

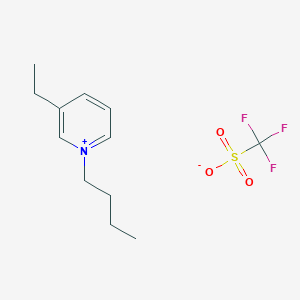
![4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12621022.png)
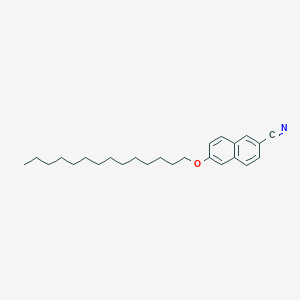
![1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12621038.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide](/img/structure/B12621048.png)
